6-Nitroveratraldehyde
Overview
Description
Mechanism of Action
Target of Action
6-Nitroveratraldehyde is a photolabile H+-donor . It has been used in the preparation of no-carrier-added 6-18F-fluoro-L-dopa, a fundamental tracer for cerebral positron emission tomography studies of the dopaminergic system in humans . It has also been used in the synthesis of o-nitroaryl-bis(5-methylfur-2-yl)methanes, versatile synthons for the synthesis of nitrogen-containing heterocycles .
Mode of Action
The compound releases acid when excited at 405 nm . This property allows it to be used in fluorescence imaging, in conjunction with pH-sensitive fluorescent probes, to study various biological processes .
Biochemical Pathways
This compound is involved in the non-homologous end-joining (NHEJ) pathway of double-stranded DNA break (DSB) repair . This pathway is crucial for maintaining genomic stability and preventing mutations that can lead to diseases such as cancer .
Pharmacokinetics
It is known to be insoluble in water but soluble to 25 mm in ethanol with gentle warming and to 100 mm in dmso . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific applications. For instance, when used in the preparation of no-carrier-added 6-18F-fluoro-L-dopa, it contributes to the production of a tracer that can be used to study the dopaminergic system in humans via positron emission tomography .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is air and light sensitive, and should be stored away from air, light, and oxidizing agents . Furthermore, its solubility in different solvents suggests that its action could be influenced by the chemical environment in which it is used .
Biochemical Analysis
Biochemical Properties
6-Nitroveratraldehyde interacts with various biomolecules in biochemical reactions. It acts as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) activity . DNA-PK is an enzyme involved in the non-homologous end-joining (NHEJ) pathway of double-stranded DNA break (DSB) repair . The nature of these interactions involves the inhibition of DNA-PK activity, thereby affecting the DNA repair process .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on DNA repair processes. By inhibiting DNA-PK activity, it affects the NHEJ pathway of DSB repair . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically DNA-PK. It acts as an inhibitor of this enzyme, thereby affecting the NHEJ pathway of DSB repair . This can lead to changes in gene expression as the DNA repair process is integral to maintaining genomic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-2,3-dinitrobutane involves the nitration of 2,3-dimethylbutane. One common method includes adding acetone, water, and a catalyst into a reaction container at room temperature. Ammonia and hydrogen peroxide are then added to the reaction system at 60 to 90 degrees Celsius with stirring. The pH of the system is maintained between 8 and 10. After the reaction is complete, the mixture is cooled, and the catalyst is removed through filtration or centrifugal separation. The resulting solution is evaporated to remove acetone, and the product is obtained through cooling and filtration .
Industrial Production Methods
Industrial production of 2,3-dimethyl-2,3-dinitrobutane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The use of non-toxic raw materials and mild process conditions makes the industrial production of DMNB feasible and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2,3-dinitrobutane undergoes various chemical reactions, including:
Oxidation: DMNB can be oxidized under specific conditions to form different nitro compounds.
Reduction: Reduction of DMNB can lead to the formation of amines and other reduced products.
Substitution: DMNB can undergo substitution reactions where nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various nitro compounds, amines, and substituted derivatives of 2,3-dimethylbutane.
Scientific Research Applications
2,3-Dimethyl-2,3-dinitrobutane has several scientific research applications:
Chemistry: Used as a model compound in studies of nitration and reduction reactions.
Biology: Employed in the development of detection systems for explosive materials.
Comparison with Similar Compounds
2,3-Dimethyl-2,3-dinitrobutane is unique in its high sensitivity and volatility, making it an ideal detection taggant for explosives. Similar compounds include:
2,4-Dinitrotoluene (DNT): Used as a detection taggant but less sensitive than DMNB.
Nitroglycerin: Highly explosive and used in dynamite but not as a taggant.
Trinitrotoluene (TNT): Commonly used explosive but not used as a detection taggant.
The uniqueness of 2,3-dimethyl-2,3-dinitrobutane lies in its ability to be detected in extremely low concentrations, making it highly effective for explosive detection .
Properties
IUPAC Name |
4,5-dimethoxy-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSPWKXREVSQCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174268 | |
Record name | 6-Nitroveratraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174268 | |
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Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Acros Organics MSDS] | |
Record name | 6-Nitroveratraldehyde | |
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CAS No. |
20357-25-9 | |
Record name | DMNB | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20357-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Nitroveratraldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357259 | |
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Record name | 20357-25-9 | |
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Record name | 6-Nitroveratraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitroveratraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.768 | |
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Record name | 6-Nitroveratraldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V2SVJ99E2 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 6-nitroveratraldehyde?
A1: this compound (full chemical name: 2,3-Dimethoxy-6-nitrobenzaldehyde) is an aromatic compound featuring a benzaldehyde core structure. While its molecular formula and weight are not explicitly mentioned in the provided abstracts, they can be deduced as C9H9NO5 and 211.17 g/mol, respectively, from its structure. Spectroscopic data, such as NMR or IR spectra, are not provided in the abstracts.
Q2: How is this compound used in organic synthesis?
A2: this compound is a versatile building block in organic synthesis. It readily undergoes Knoevenagel condensation with compounds like 2-cyanoacetamide []. Additionally, it serves as a starting material for synthesizing various heterocyclic compounds, including indoles, cinnolines, and benzothiazine-3,1 derivatives [].
Q3: Can this compound be used in the development of photocontrolled drug delivery systems?
A3: Yes, a thioacetal ortho-nitrobenzaldehyde (TNB) photocage, synthesized from this compound, has been successfully employed for the photocontrolled release of doxorubicin (Dox) []. This approach demonstrates the potential of this compound derivatives in designing light-activated drug delivery systems.
Q4: How is this compound utilized in the synthesis of radiotracers?
A4: this compound serves as a crucial precursor in the multi-step synthesis of 6-[18F]fluoro-L-DOPA (6-FDOPA), a radiotracer used in Positron Emission Tomography (PET) imaging [, ]. The synthesis involves the initial introduction of the [18F] label to this compound to form 6-[18F]fluoroveratraldehyde [].
Q5: What factors influence the yield of 6-[18F]fluoroveratraldehyde synthesis from this compound?
A5: Research has shown that the yield of 6-[18F]fluoroveratraldehyde is significantly affected by reaction parameters such as solvent, concentration of this compound, temperature, and reaction time []. Optimization of these parameters can lead to improved yields of this important radiolabeling precursor.
Q6: Are there any colorimetric applications of this compound derivatives?
A6: Yes, an azine derivative synthesized from this compound functions as a colorimetric and fluorometric "turn-off" chemosensor for formaldehyde detection []. This sensor exhibits a distinct color change from yellow to red upon interaction with formaldehyde, showcasing the potential of this compound-based compounds in sensing applications.
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